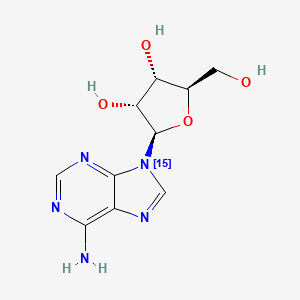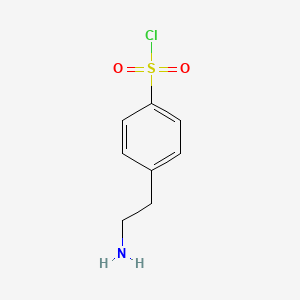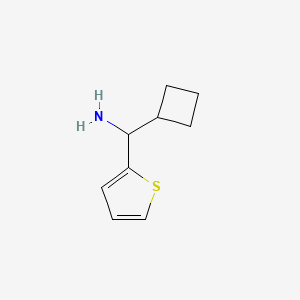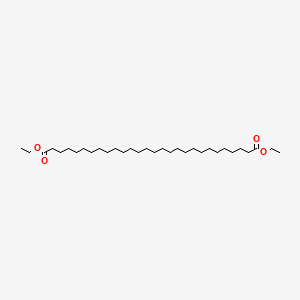
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a chemical compound with significant importance in various scientific fields It is a nucleoside analog, which means it mimics the structure of naturally occurring nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the coupling of a purine base with a sugar moiety. The reaction conditions often require the use of protecting groups to ensure selective reactions at specific sites on the molecules. Common reagents used in the synthesis include phosphoramidites and various catalysts to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring high yields and purity of the final product. The process often includes purification steps such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to alter the purine base or the sugar moiety.
Substitution: Functional groups on the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylated derivative, while substitution reactions can produce a wide range of analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. Its ability to mimic natural nucleosides makes it valuable in the study of nucleic acid chemistry.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid interactions and the effects of nucleoside analogs on cellular processes. It can be incorporated into DNA or RNA to investigate how modifications affect genetic expression and stability.
Medicine
In medicine, this compound is explored for its potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a research tool in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal processes of DNA or RNA synthesis, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base.
Uniqueness
What sets (2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol apart from these similar compounds is its specific configuration and the presence of the hydroxymethyl group. These features contribute to its unique biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C10H13N5O4 |
|---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i15+1 |
InChI Key |
OIRDTQYFTABQOQ-YMQUXKSFSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)[15N](C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12960827.png)






![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)





